N-tert-butyl-2,3-dimethoxybenzamide

β3 adrenergic receptor GPCR agonism drug discovery

Researchers requiring target-specific β3 adrenergic receptor interrogation often face confounding β1-driven cardiovascular effects. N-tert-butyl-2,3-dimethoxybenzamide eliminates this problem with nanomolar β3 potency (EC50=1.5 nM) and >13,000-fold selectivity over β1 receptors. • Validated β3-AR agonist tool for overactive bladder, metabolic disorder, and brown adipose tissue studies. • Explicitly claimed exemplar in WO2019105886A1 for inflammatory/autoimmune drug discovery programs. • Sterically hindered N-tert-butyl group enables stereoselective synthetic applications. Reliable supply with documented purity for reproducible research outcomes.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Cat. No. B5779515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-2,3-dimethoxybenzamide
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=C(C(=CC=C1)OC)OC
InChIInChI=1S/C13H19NO3/c1-13(2,3)14-12(15)9-7-6-8-10(16-4)11(9)17-5/h6-8H,1-5H3,(H,14,15)
InChIKeyOIXBLKIUIFMUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 57.8 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-butyl-2,3-dimethoxybenzamide Supplier Guide


N-tert-butyl-2,3-dimethoxybenzamide (CAS 695173-51-4) is a substituted benzamide derivative characterized by a 2,3-dimethoxyphenyl core and an N-tert-butyl substituent, with molecular formula C13H19NO3 and molecular weight 237.29 g/mol . The compound exhibits potent agonist activity at the human β3 adrenergic receptor (EC50 = 1.5 nM) [1] and is structurally distinct from simpler benzamide analogs lacking the tert-butyl group. Its inclusion as an exemplar compound in patent literature covering inflammatory, autoimmune, and fibrotic diseases [2] establishes it as a validated scaffold for drug discovery and therapeutic research applications.

Target engagement Human β3 adrenergic receptor agonism study fit
Conformational control N-tert-butyl restricts amide rotation for stereochemical outcomes
Disease-model context Patent-exemplified scaffold for inflammatory/autoimmune research

N-tert-butyl-2,3-dimethoxybenzamide: Substitution Risks


Generic substitution within the benzamide class is not scientifically valid due to marked differences in receptor subtype selectivity, functional potency, and therapeutic applicability. N-tert-butyl-2,3-dimethoxybenzamide demonstrates nanomolar β3 adrenergic receptor agonism (EC50 = 1.5 nM) [1], whereas the unsubstituted 2,3-dimethoxybenzamide shows only weak, partial β3 agonist activity [2]. Furthermore, the compound is explicitly claimed as an exemplar in patent WO2019105886A1 for inflammatory and autoimmune disease applications [3], a specific therapeutic context not shared by N-methyl or N-phenyl substituted analogs [4]. The N-tert-butyl substitution pattern confers distinct conformational and steric properties that directly influence receptor engagement and biological outcome, making inter-compound substitution without validation a high-risk proposition for research reproducibility and procurement decisions.

Unsubstituted 2,3-dimethoxybenzamide

Agonist profile may shift from full to weak partial; target engagement context cannot be assumed identical.

N-methyl or N-phenyl analogs

Lack patent-validated disease-model context; endpoint response in inflammatory/autoimmune models may differ.

Loss of N-tert-butyl substitution

Conformational restriction is removed; stereochemical outcomes in amide-based synthesis may not transfer.

N-tert-butyl-2,3-dimethoxybenzamide Differentiation Evidence


β3 Adrenergic Receptor Potency vs. 2,3-Dimethoxybenzamide

N-tert-butyl-2,3-dimethoxybenzamide is a potent full agonist at the human β3 adrenergic receptor with an EC50 of 1.5 nM [1]. In contrast, the parent compound 2,3-dimethoxybenzamide lacking the N-tert-butyl group exhibits only weak, partial agonistic activity in the same human β3 adrenergic receptor assay [2]. The introduction of the tert-butyl moiety transforms the pharmacological profile from a weak partial agonist to a potent full agonist.

β3 Agonist Potency
Head-to-head
EC50 = 1.5 nM (full agonist) vs. weak partial agonist (2,3-dimethoxybenzamide)
Reported target-engagement assay context
Supports β3 tool compound selection for functional studies
β3 adrenergic receptor GPCR agonism drug discovery

β3/β1 Adrenergic Receptor Selectivity

N-tert-butyl-2,3-dimethoxybenzamide exhibits pronounced selectivity for the β3 adrenergic receptor (EC50 = 1.5 nM) over the β1 adrenergic receptor, where activity is >20,000 nM (IC50 > 20 μM) [1]. This represents a >13,000-fold selectivity window. In comparison, reference compound BDBM50487724 displays substantially lower β3/β1 selectivity (β3 EC50 = 1.20 nM; β1 EC50 = 7.20 nM), yielding only a ~6-fold selectivity window [2].

β3/β1 Selectivity
Cross-study comparable
>13,333-fold (β3 EC50 1.5 nM / β1 IC50 >20 µM) vs. comparator 6-fold
Reported isoform-selectivity assay context
Supports β3-specific pathway interpretation
receptor selectivity off-target profiling β-adrenergic pharmacology

Patent Protection for Inflammatory and Autoimmune Indications

N-tert-butyl-2,3-dimethoxybenzamide is explicitly disclosed as a representative compound within the scope of WO2019105886A1, a patent covering compounds for the prophylaxis and/or treatment of inflammatory diseases, autoinflammatory diseases, autoimmune diseases, proliferative diseases, fibrotic diseases, and conditions involving impairment of cartilage turnover and bone turnover [1]. In contrast, the N-methyl analog (N-(tert-butyl)-2,3-dimethoxy-N-methylbenzamide) and the unsubstituted 2,3-dimethoxybenzamide are not specifically claimed in this therapeutic context [2].

Patent Context
Class-level inference
Exemplar in WO2019105886A1 (inflammatory/autoimmune diseases)
Patent context may support disease-model research fit
Requires model-specific endpoint validation
intellectual property inflammatory disease autoimmune disease

N-tert-butyl vs. N-Methyl: Conformational Impact

The N-tert-butyl group in N-tert-butyl-2,3-dimethoxybenzamide introduces significant steric bulk that restricts rotation around the amide C-N bond, a conformational feature not present in N-methyl substituted analogs (e.g., 2,3-dimethoxy-N-methylbenzamide, CAS 74826-20-3, MW 195.21 g/mol) . Studies on N-tert-butyl amide substrates demonstrate that hindered rotation due to the tert-butyl substituent directly influences stereochemical outcomes in radical cyclization reactions, yielding products with retention of configuration [1]. This conformational constraint can be exploited in synthetic applications where stereochemical control is essential.

Conformational Restriction
Class-level inference
Restricted amide rotation vs. freely rotating N-methyl analog
Supports stereochemical-control context
Relevant for stereoselective synthesis design
molecular conformation steric hindrance C-N bond rotation

N-tert-butyl-2,3-dimethoxybenzamide Application Scenarios


β3 Agonist Tool for Metabolic and Urological Research

N-tert-butyl-2,3-dimethoxybenzamide is optimally deployed as a β3 adrenergic receptor agonist tool compound in academic and pharmaceutical research programs investigating overactive bladder, metabolic disorders, and brown adipose tissue activation. The compound's low nanomolar potency (EC50 = 1.5 nM) [1] and >13,000-fold selectivity over β1 adrenergic receptors [2] enable target-specific interrogation of β3-mediated signaling without confounding β1-driven cardiovascular effects. This selectivity profile is particularly valuable for in vivo studies where β1 cross-reactivity would otherwise confound phenotypic interpretation.

Drug Discovery Scaffold for Inflammatory & Autoimmune Diseases

As an explicitly claimed exemplar compound in WO2019105886A1 [1], N-tert-butyl-2,3-dimethoxybenzamide serves as a validated starting scaffold for medicinal chemistry optimization programs targeting inflammatory diseases, autoimmune conditions, and fibrotic disorders. Procurement is justified for research groups developing novel therapies in these disease areas, particularly where the compound's β3 adrenergic receptor agonism may intersect with anti-inflammatory mechanisms of action.

Conformationally Constrained Amide for Stereoselective Synthesis

The sterically hindered N-tert-butyl group imparts restricted amide C-N bond rotation [1], making N-tert-butyl-2,3-dimethoxybenzamide suitable as a synthetic intermediate in stereoselective transformations where conformational control is critical. This distinguishes it from less hindered N-alkyl analogs and justifies procurement for synthetic chemistry groups requiring predictable stereochemical outcomes in amide radical cyclizations, asymmetric catalysis, and conformationally biased ligand synthesis.

β3 Selectivity Standard for GPCR Panel Screening

The compound's clean selectivity profile against β1 adrenergic receptors (IC50 > 20,000 nM) and moderate inhibition of norepinephrine transporter (NET) at high concentrations (EC50 = 827 nM) [1] [2] make it a useful reference standard for GPCR selectivity panel screening and off-target liability assessment. Researchers establishing β3 adrenergic receptor screening cascades can utilize this compound as a positive control to benchmark assay performance and validate β3-selective readouts against potential confounding activities.

Application
Selection Property
Validation Focus
β3 receptor signaling research
β3/β1 selectivity context
Target engagement assay benchmarking
Inflammatory disease model studies
Patent-exemplified scaffold
Disease-model endpoint validation
Stereoselective amide synthesis
Amide bond rotational restriction
Stereochemical outcome reproducibility
GPCR selectivity panel screening
β3 isoform selectivity profile
Assay selectivity benchmarking
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